N-Acetyl-N-benzylacetamide

Overview

Description

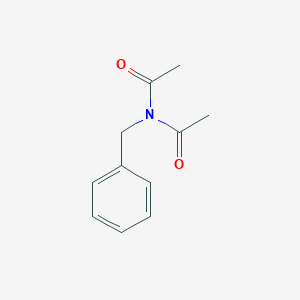

N-Acetyl-N-benzylacetamide is an organic compound with the molecular formula C11H13NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with both an acetyl group and a benzyl group. This compound is known for its stability and is used in various chemical and pharmaceutical applications.

Mechanism of Action

Target of Action

N-Acetyl-N-benzylacetamide is a chemical compound that has been studied for its potential anticonvulsant activity

Mode of Action

It is hypothesized that the compound may interact with its targets in a way that modulates neuronal activity, potentially reducing the likelihood or severity of seizures

Biochemical Pathways

It’s also possible that it could affect the metabolism of other neurotransmitters, altering the balance of excitatory and inhibitory signals in the brain .

Pharmacokinetics

Similar compounds like n-acetylcysteine have been found to have a rapid plasma concentration peak at approximately 10 hour after administration, with higher maximum plasma concentration and extent of exposure after multiple doses compared to a single dose

Result of Action

Given its potential anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that leads to seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylation of Benzylamine: One common method involves the acetylation of benzylamine using acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be carried out at room temperature or slightly elevated temperatures.

N-Acetylation in Continuous-Flow: Another method involves the continuous-flow acetylation of benzylamine using acetonitrile as the acetylating agent and alumina as a catalyst.

Industrial Production Methods

Industrial production of N-Acetyl-N-benzylacetamide often involves large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction is typically conducted in a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-Acetyl-N-benzylacetamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form N-benzylacetamide, where the acetyl group is removed.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: N-benzylacetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

NABAA has been investigated for its potential anticonvulsant properties. A quantitative structure-activity relationship (QSAR) study involving derivatives of benzylacetamide demonstrated that certain modifications to the NABAA structure could enhance its efficacy in suppressing seizure activity. The study evaluated 35 derivatives, establishing a correlation between their chemical structure and anticonvulsant effectiveness, measured by the ED50 value (the dose required to suppress seizure activity) .

Synthesis of Bioactive Compounds

NABAA serves as an intermediate in the synthesis of various bioactive compounds. Its structural features facilitate the development of pharmaceuticals, including analgesics and anti-inflammatory agents. For instance, it has been utilized in the synthesis of N-benzylacetamide derivatives, which exhibit significant biological activities .

Organic Synthesis Applications

Acylation Reactions

NABAA is effectively used in acylation reactions, particularly for modifying amines and alcohols. Research has shown that NABAA can participate in chemoselective acylation processes under environmentally friendly conditions, such as solvent-free or aqueous environments. This approach not only enhances product yield but also aligns with green chemistry principles .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation of Anilines | Aqueous conditions | 74-98 |

| Acylation of Amino Alcohols | Solvent-free | High |

| Selective Monoacylation | Water as a solvent | Moderate |

Enzymatic Synthesis

Enzymatic Production of Carboxamides

Recent studies have highlighted the enzymatic capabilities of certain enzymes to catalyze the reverse reaction of NABAA synthesis from benzylamine and various acid substrates (e.g., formate, acetate). This method showcases an innovative approach to producing N-benzyl carboxamides, emphasizing the versatility of NABAA in synthetic biology applications .

Case Studies

Study on Anticonvulsant Derivatives

A notable study focused on a library of NABAA derivatives tested for anticonvulsant activity demonstrated that specific structural modifications could lead to enhanced therapeutic profiles. The findings indicated that substituents on the benzene ring significantly influenced the compound's biological activity .

Green Chemistry Methodologies

Research conducted on the acylation reactions using NABAA under infrared-ultrasound irradiation showed improved reaction rates and yields while minimizing environmental impact. This methodology represents a significant advancement in organic synthesis techniques, promoting sustainability without compromising efficiency .

Comparison with Similar Compounds

Similar Compounds

N-Benzylacetamide: Similar structure but lacks the acetyl group on the nitrogen atom.

N-Acetylbenzylamine: Similar structure but the acetyl group is attached to the benzylamine rather than the nitrogen atom.

N-Phenylacetamide: Similar structure but the benzyl group is replaced by a phenyl group.

Uniqueness

N-Acetyl-N-benzylacetamide is unique due to the presence of both acetyl and benzyl groups on the nitrogen atom. This dual substitution provides distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .

Biological Activity

N-Acetyl-N-benzylacetamide is an organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO. It is characterized by the presence of both an acetyl group and a benzyl group attached to the nitrogen atom, which enhances its stability and reactivity compared to similar compounds. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further development as an antimicrobial agent. Studies have shown that derivatives of benzylacetamides, including N-acetyl compounds, can inhibit bacterial growth effectively.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle progression. The specific pathways involved are still under investigation, but there is promising evidence supporting its potential as an anticancer drug .

3. Anticonvulsant Activity

This compound has been identified as having anticonvulsant properties. Research utilizing quantitative structure-activity relationship (QSAR) studies has shown that certain structural modifications to benzylacetamides can enhance their efficacy in reducing seizure activity. This opens avenues for developing new anticonvulsant medications based on this compound .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Neuronal Modulation : The compound may interact with neurotransmitter systems, particularly those involving GABAergic and glutamatergic signaling pathways, which are crucial in managing neuronal excitability and seizure threshold.

- Cell Cycle Regulation : In cancer cells, it may induce cell cycle arrest and promote apoptosis through activation of specific signaling pathways that lead to programmed cell death .

- Antimicrobial Action : The exact mechanism by which it exerts antimicrobial effects is still being elucidated, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Experimental Data

Several studies have contributed to our understanding of the biological activity of this compound:

- A study published in PubMed Central demonstrated its efficacy against specific bacterial strains, highlighting its potential as a new antimicrobial agent .

- Another investigation focused on its anticonvulsant properties, utilizing animal models to assess seizure frequency and severity following administration of the compound. Results indicated a significant reduction in seizure episodes compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Benzylacetamide | CHNO | Antimicrobial |

| N-Acetylbenzylamine | CHNO | Anticancer |

| N-Phenylacetamide | CHNO | Anticonvulsant |

| This compound | CHNO | Antimicrobial, Anticancer, Anticonvulsant |

Properties

IUPAC Name |

N-acetyl-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKURELUECPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.